2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)benzyl chloride with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in:
Chemistry: It is a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of bioconjugates and probes for biological studies.
Medicine: It plays a role in the synthesis of drug molecules and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, electronic materials, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate ester intermediate during the Suzuki-Miyaura coupling reaction. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronate ester intermediate .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its benzyloxy substituent, which enhances its reactivity and stability compared to other boronic esters. This makes it particularly useful in the synthesis of complex organic molecules .
Biological Activity
2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and its biological activity based on recent studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H25BO3
- Molecular Weight : 324.23 g/mol
- CAS Number : Not specified in the search results
- Purity : 95%
The compound features a dioxaborolane ring structure which is known for its stability and reactivity in various biological contexts.
Synthesis Methods
Synthesis of this compound typically involves the reaction of boronic acid derivatives with appropriate benzyl alcohols under controlled conditions. The synthesis can be optimized through various techniques including microwave-assisted synthesis and solvent-free conditions to enhance yield and purity .
Antibacterial Properties
Recent studies have indicated that boron-containing compounds exhibit significant antibacterial activity. For instance:
- Inhibition of β-lactamases : Compounds similar to this compound have been shown to inhibit various β-lactamases like KPC-2 and CTX-M-15 in vitro. These enzymes are responsible for antibiotic resistance in Gram-negative bacteria .
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent:
- c-MET Inhibition : Recent research highlights the role of boron compounds in targeting c-MET kinase pathways which are implicated in cancer progression. Inhibitors derived from similar structures have shown promise in selectively inhibiting cancer cell proliferation .
Case Studies
- Antibacterial Efficacy :
- Cancer Cell Line Studies :
Data Tables
Property | Value |
---|---|
Molecular Formula | C20H25BO3 |
Molecular Weight | 324.23 g/mol |
Purity | 95% |
Antibacterial Activity | Effective against KPC-2 |
Anticancer Activity | c-MET inhibition |
Properties
Molecular Formula |
C20H25BO3 |
---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(4-phenylmethoxyphenyl)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)14-16-10-12-18(13-11-16)22-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3 |
InChI Key |
MOXAFJOUQNGVEU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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